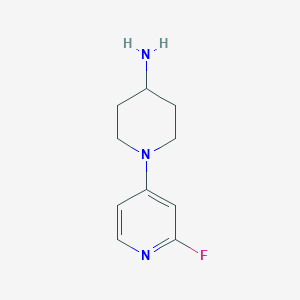
1-(2-Fluoropyridin-4-yl)piperidin-4-amin
Übersicht
Beschreibung
1-(2-Fluoropyridin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C10H14FN3 and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluoropyridin-4-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoropyridin-4-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in über zwanzig Klassen von Pharmazeutika enthalten .
Anticancer Applications
Piperidinderivate wurden auf verschiedene Weise als Antitumormittel eingesetzt . So wurde beispielsweise eine Reihe von N-(Piperidin-4-yl)benzamid-Verbindungen synthetisiert und auf ihre Wirkung gegen Krebszellen untersucht .
Antiviral Applications
Piperidinderivate haben sich als potenzielle antivirale Mittel erwiesen. Obwohl spezifische Studien zu "1-(2-Fluoropyridin-4-yl)piperidin-4-amin" nicht verfügbar sind, wurde die breitere Klasse der Piperidinderivate für diese Anwendung untersucht .
Antimalarial Applications
Piperidinderivate wurden auch als Antimalariamittel eingesetzt . Ihre einzigartige chemische Struktur ermöglicht es ihnen, mit den biologischen Zielstrukturen des Malariaparasiten zu interagieren.
Antimicrobial and Antifungal Applications
Piperidinderivate haben antimikrobielle und antimykotische Eigenschaften gezeigt . Sie können das Wachstum verschiedener Bakterien und Pilze hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller und antimykotischer Medikamente macht.
Analgesic and Anti-inflammatory Applications
Piperidinderivate wurden als Analgetika (schmerzstillende Mittel) und entzündungshemmende Mittel eingesetzt . Sie können helfen, Schmerzen und Entzündungen bei verschiedenen Erkrankungen zu reduzieren.
Antipsychotic Applications
Piperidinderivate wurden als Antipsychotika eingesetzt . Sie können helfen, die Symptome verschiedener psychiatrischer Erkrankungen zu behandeln.
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
It’s known that piperidine derivatives have been used in different therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities .
Biochemische Analyse
Biochemical Properties
1-(2-Fluoropyridin-4-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including 1-(2-Fluoropyridin-4-yl)piperidin-4-amine, are known to exhibit a wide range of biological activities such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . These interactions are crucial for its role in drug discovery and medicinal chemistry.
Cellular Effects
1-(2-Fluoropyridin-4-yl)piperidin-4-amine influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives have been shown to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity and subsequent biological effects.
Dosage Effects in Animal Models
The effects of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine vary with different dosages in animal models. Piperidine derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1-(2-Fluoropyridin-4-yl)piperidin-4-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. Piperidine derivatives are known to undergo metabolism in vivo, leading to the formation of various metabolites . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. Piperidine derivatives can exhibit specific localization and accumulation patterns within cells . These properties are important for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-10-7-9(1-4-13-10)14-5-2-8(12)3-6-14/h1,4,7-8H,2-3,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXCZKGDAZWWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



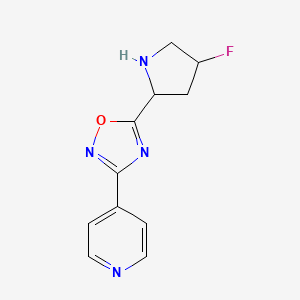

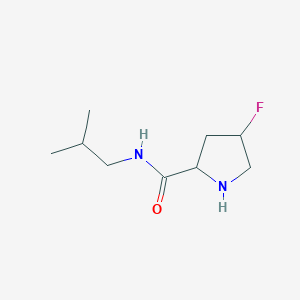


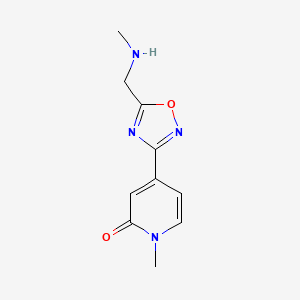
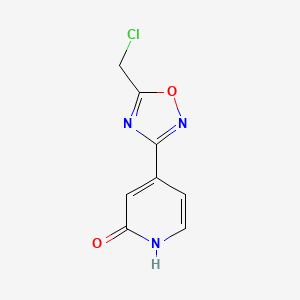

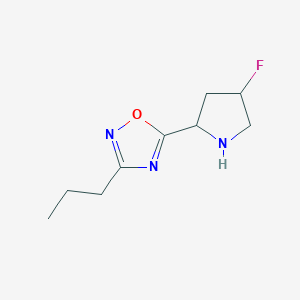
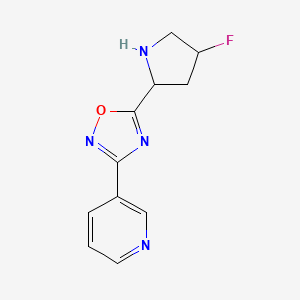
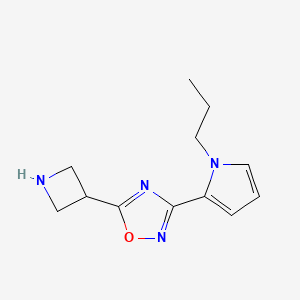
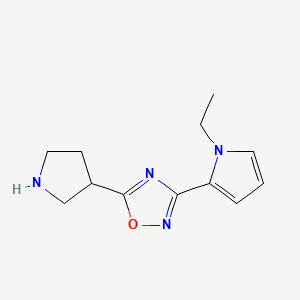
![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)
